[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate is a complex organic compound with a unique structure that combines amino, phosphoric, and hydroxy groups with a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Preparation of 2-Aminoethoxy(hydroxy)phosphoryl Intermediate: This step involves the reaction of 2-aminoethanol with phosphoric acid under controlled conditions to form the phosphorylated intermediate.
Formation of 3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl Intermediate: The intermediate from the first step is then reacted with glycidol to form the desired intermediate.
Esterification with Dodecanoic Acid: The final step involves the esterification of the intermediate with dodecanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and membrane interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially affecting cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate
- **[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octanoate
- **[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexanoate
Uniqueness
The uniqueness of [3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H36NO7P |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C17H36NO7P/c1-2-3-4-5-6-7-8-9-10-11-17(20)23-14-16(19)15-25-26(21,22)24-13-12-18/h16,19H,2-15,18H2,1H3,(H,21,22) |
InChI Key |
IZDRGPDUDLWAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.